Xyl-p-phos, (R)- Xyl-p-phos, (R)-
Brand Name: Vulcanchem
CAS No.: 442905-33-1
VCID: VC3736577
InChI: InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3
SMILES: CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C
Molecular Formula: C46H50N2O4P2
Molecular Weight: 756.8 g/mol

Xyl-p-phos, (R)-

CAS No.: 442905-33-1

Cat. No.: VC3736577

Molecular Formula: C46H50N2O4P2

Molecular Weight: 756.8 g/mol

* For research use only. Not for human or veterinary use.

Xyl-p-phos, (R)- - 442905-33-1

Specification

CAS No. 442905-33-1
Molecular Formula C46H50N2O4P2
Molecular Weight 756.8 g/mol
IUPAC Name [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane
Standard InChI InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3
Standard InChI Key JRTHAKOHBMETRC-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C
Canonical SMILES CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C

Introduction

ParameterSpecification
CAS Number443347-10-2
Molecular FormulaC46H50N2O4P2
Molecular Weight756.8 g/mol
IUPAC Name[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane
Physical StateSolid
Optical ActivityOptically active (R configuration)

The development of this compound represents a significant advancement in asymmetric catalysis, providing researchers with an effective tool for creating enantiomerically pure compounds. Its importance extends beyond academic research into industrial applications, particularly in the pharmaceutical sector where single enantiomers often exhibit significantly different biological activities.

Structural Characteristics and Properties

The molecular structure of Xyl-p-phos, (R)- features a bipyridine backbone with two phosphine groups strategically positioned at the 4,4' positions. This arrangement creates a well-defined chiral environment when the ligand coordinates with transition metals. The structure incorporates four methoxy groups at the 2,2',6,6' positions of the bipyridine, which contribute to the electronic properties of the ligand.

A distinguishing characteristic of Xyl-p-phos, (R)- is the presence of 3,5-dimethylphenyl (xylyl) groups attached to the phosphorus atoms. These bulky substituents play a critical role in determining the steric environment around the metal center in catalytic complexes, thereby influencing the enantioselectivity of reactions.

One of the most notable properties of Xyl-p-phos, (R)- is its air stability, which represents a significant advantage over many other phosphine ligands that are prone to oxidation. This stability simplifies handling and storage procedures, making it more amenable to practical applications in both research and industrial settings.

The electronic properties of Xyl-p-phos, (R)- are influenced by both the bipyridine core and the phosphine groups, creating a ligand with unique coordination capabilities. The presence of nitrogen atoms in the bipyridine backbone provides additional coordination sites, potentially allowing for multidentate binding to metal centers.

Synthesis Methodology

The synthesis of Xyl-p-phos, (R)- typically involves multi-step organic reactions incorporating phosphorus-containing compounds and bipyridine derivatives. While specific synthetic routes may vary, they generally follow established methodologies for the preparation of chiral phosphine ligands.

A general synthetic approach might involve:

  • Preparation of appropriately substituted pyridine precursors

  • Formation of the bipyridine backbone through coupling reactions

  • Introduction of phosphine groups at specific positions

  • Resolution or asymmetric synthesis steps to obtain the enantiomerically pure (R) isomer

The synthesis requires careful attention to reaction conditions, particularly for steps involving air-sensitive reagents. Temperature control, solvent selection, and purification techniques are crucial for achieving high yields and optical purity.

Recent advancements in synthetic methodologies have improved the accessibility of Xyl-p-phos, (R)- and related ligands, facilitating their wider application in research and development. These improvements include more efficient routes, higher yields, and enhanced stereoselectivity in key transformation steps.

Applications in Asymmetric Catalysis

Xyl-p-phos, (R)- finds its primary application in the field of asymmetric catalysis, where it serves as a ligand for transition metal catalysts in enantioselective transformations. Its effectiveness stems from its ability to create a chiral environment around the metal center, thereby facilitating selective reactions with prochiral substrates.

Asymmetric Hydrogenation

The most significant application of Xyl-p-phos, (R)- is in asymmetric hydrogenation reactions. When complexed with transition metals such as rhodium and iridium, it forms catalysts capable of hydrogenating prochiral substrates with high enantioselectivity. Typical substrates include:

  • α-Dehydroamino acid esters

  • Ketones

  • Imines

  • Quinolines

These hydrogenation reactions proceed with excellent enantioselectivity, often achieving enantiomeric excess (ee) values of 90-99%. The high selectivity is attributed to the chiral environment created by the ligand around the metal center, which favors the approach of the substrate from a specific direction.

Ruthenium-Catalyzed Reactions

Xyl-p-phos, (R)- has been successfully employed in ruthenium-catalyzed asymmetric hydrogenation, particularly for the synthesis of pharmaceutical intermediates. A notable example is a feasibility study on the synthesis of (R)-phenylephrine via ruthenium-catalyzed homogeneous asymmetric hydrogenation of an aminoketone precursor .

The ruthenium complex of Xyl-p-phos, (R)- has demonstrated high activity and enantioselectivity in the hydrogenation of β-ketoesters, making it valuable for the preparation of chiral secondary alcohols. This application highlights the potential of this ligand in industrial processes for the production of pharmaceutical intermediates.

Research Findings on Catalytic Performance

Research on the catalytic performance of Xyl-p-phos, (R)- has revealed several important findings regarding its efficiency and selectivity in asymmetric transformations. These findings provide valuable insights into the factors influencing its performance and guide its application in specific reaction systems.

Comparative Enantioselectivity Studies

Studies comparing Xyl-p-phos, (R)- with related ligands such as (R)-P-Phos and (R)-Tol-P-Phos have demonstrated that replacing these ligands with (R)-Xyl-P-Phos can lead to higher enantiomeric excess values in certain reactions. This improved performance is attributed to the specific steric and electronic effects of the xylyl substituents on the phosphine groups.

The enhanced enantioselectivity observed with Xyl-p-phos, (R)- makes it particularly valuable for applications requiring high optical purity, such as the synthesis of pharmaceutical ingredients and other fine chemicals where single enantiomers are desired.

Structure-Activity Relationships

Research on the structure-activity relationships of Xyl-p-phos, (R)- and related ligands has provided insights into the factors that contribute to their catalytic performance. The influence of substituents on the phosphine groups, the role of the bipyridine backbone, and the importance of the methoxy groups have all been investigated to understand their contributions to enantioselectivity.

These studies have revealed that the specific arrangement of the xylyl groups on the phosphine moieties creates an optimal chiral environment for many asymmetric transformations. The rigidity of the bipyridine backbone also plays a crucial role in maintaining this chiral environment during catalysis.

Case Studies in Pharmaceutical Synthesis

The practical utility of Xyl-p-phos, (R)- is particularly evident in the synthesis of pharmaceutical compounds, where high enantiopurity is often essential for biological activity. Several case studies highlight its application in this context.

Synthesis of (R)-Phenylephrine

A notable application of Xyl-p-phos, (R)- is in the synthesis of (R)-phenylephrine, an important sympathomimetic drug used as a decongestant and for the treatment of hypotension. A feasibility study explored a new route to (R)-phenylephrine based on ruthenium-catalyzed asymmetric hydrogenation of an aminoketone precursor .

This approach represents a potential improvement over traditional synthetic methods, offering advantages in terms of efficiency, stereoselectivity, and environmental impact. The study demonstrates the practical value of Xyl-p-phos, (R)- in pharmaceutical manufacturing processes.

Preparation of Heterocyclic Compounds

Xyl-p-phos, (R)- has also been employed in the preparation of complex heterocyclic compounds with potential pharmaceutical applications. Examples include the synthesis of tricyclic imidazopyridines and 3,6,7,8-tetrahydrochromeno[7,8-d]imidazoles via asymmetric ketone hydrogenation in the presence of RuCl2[Xyl-P-Phos][DAIPEN] .

These heterocyclic compounds are of interest in the development of treatments for various medical conditions, including acid-related diseases. The ability of Xyl-p-phos, (R)- to facilitate their synthesis with high enantioselectivity underscores its value in medicinal chemistry research.

Comparative Analysis with Other Chiral Ligands

Understanding the performance of Xyl-p-phos, (R)- in relation to other chiral ligands provides valuable context for its application in specific reaction systems. Comparative studies have examined its efficiency and selectivity alongside other established ligands.

Advantages Over Related Ligands

Xyl-p-phos, (R)- offers several advantages over related ligands, contributing to its growing adoption in asymmetric catalysis:

  • Enhanced air stability compared to many phosphine ligands

  • Higher enantioselectivity in specific reactions compared to (R)-P-Phos and (R)-Tol-P-Phos

  • Versatility across different types of asymmetric transformations

  • Compatibility with various transition metals, including rhodium, iridium, and ruthenium

These advantages make Xyl-p-phos, (R)- a valuable addition to the toolkit of synthetic chemists, particularly for challenging asymmetric transformations.

Performance in Different Reaction Types

The performance of Xyl-p-phos, (R)- varies across different types of asymmetric reactions, with particularly strong results in hydrogenation processes. Research has investigated its effectiveness in various transformations to identify optimal applications and potential limitations.

Understanding these performance characteristics helps guide the selection of Xyl-p-phos, (R)- for specific synthetic challenges, ensuring its effective utilization in both research and industrial settings.

Future Research Directions

The continued development and application of Xyl-p-phos, (R)- presents several promising directions for future research. Based on current understanding of its properties and performance, several areas warrant further investigation.

Expanding Reaction Scope

While the effectiveness of Xyl-p-phos, (R)- in asymmetric hydrogenation is well-established, exploring its potential in other transformations could uncover new applications. Potential areas for expansion include:

  • C-C bond forming reactions

  • Asymmetric oxidations

  • Dynamic kinetic resolutions

  • Tandem or cascade reactions

Investigating these applications would broaden the utility of Xyl-p-phos, (R)- and potentially address existing challenges in asymmetric synthesis.

Catalyst Immobilization and Recyclability

Developing immobilized or recyclable versions of Xyl-p-phos, (R)- catalysts represents another promising research direction. Immobilization on solid supports or incorporation into recyclable systems could enhance the practicality of these catalysts for industrial applications by facilitating catalyst recovery and reuse.

Such developments would address sustainability concerns associated with precious metal catalysts and potentially reduce the cost of processes employing Xyl-p-phos, (R)-, making them more economically viable for large-scale applications.

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